molecular formula C15H23BN2O3 B14784333 N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide

N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide

Cat. No.: B14784333
M. Wt: 290.17 g/mol
InChI Key: MRDIWAOJBHRTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide: is an organic compound that features a pyridine ring substituted with a boronate ester and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide typically involves the following steps:

    Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 6-methyl-3-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Amidation Reaction: The resulting boronate ester is then subjected to an amidation reaction with propanoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The boronate ester group in the compound can undergo Suzuki-Miyaura coupling reactions with various aryl or vinyl halides to form new carbon-carbon bonds.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Hydrolysis: The boronate ester can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide for hydrolysis reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products:

    Coupling Products: Resulting from Suzuki-Miyaura reactions.

    Boronic Acids: Formed from hydrolysis of the boronate ester.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules through coupling reactions.

    Catalysis: It can serve as a ligand in various catalytic processes.

Biology and Medicine:

    Drug Development: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.

    Bioconjugation: It can be used to attach biomolecules to surfaces or other molecules through boronate ester chemistry.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide exerts its effects depends on the specific application. In Suzuki-Miyaura coupling reactions, the boronate ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boronate ester acts as a nucleophile, while the halide acts as an electrophile, leading to the formation of the desired product.

Comparison with Similar Compounds

Uniqueness: N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and potential applications compared to other boronate esters. Its combination of a boronate ester and an amide group makes it versatile for various synthetic and research applications.

Properties

Molecular Formula

C15H23BN2O3

Molecular Weight

290.17 g/mol

IUPAC Name

N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide

InChI

InChI=1S/C15H23BN2O3/c1-7-12(19)18-13-11(9-8-10(2)17-13)16-20-14(3,4)15(5,6)21-16/h8-9H,7H2,1-6H3,(H,17,18,19)

InChI Key

MRDIWAOJBHRTHI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)NC(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.